molecular formula C16H9BrF6N6S B1680084 NS 11021 CAS No. 956014-19-0

NS 11021

カタログ番号: B1680084
CAS番号: 956014-19-0
分子量: 511.2 g/mol
InChIキー: MDKAFDIKYQMOMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This thiourea derivative features a 3,5-bis(trifluoromethyl)phenyl group and a 4-bromo-2-(2H-tetrazol-5-yl)phenyl substituent. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry, particularly in ion channel modulation . It is commercially available (CAS RN: 136647-02-4 or 956014-19-0, depending on the source) through suppliers like BLD Pharm and others . Its synthesis likely involves reacting 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene with a functionalized aniline precursor, a method analogous to related thioureas .

特性

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAFDIKYQMOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF6N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956014-19-0
Record name 956014-19-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

化学反応の分析

反応の種類: NS 11021は、主に臭素原子やテトラゾール環などの反応性官能基の存在により、置換反応を起こします . 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件:

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応では、さまざまな置換チオ尿素が得られますが、酸化反応ではスルホキシドまたはスルホンが生成されます .

4. 科学研究の応用

This compoundは、次を含む幅広い科学研究の応用を持っています。

科学的研究の応用

Anticancer Applications

Research has indicated that NS-11021 exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including melanoma and pancreatic duct adenocarcinoma.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of NS-11021 on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis induction via caspase activation
U-9370.78Cell cycle arrest at G1 phase
A5491.54Modulation of apoptotic pathways

These results indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity, positioning NS-11021 as a promising candidate for further development in cancer therapeutics .

Interaction Studies

NS-11021's binding affinity with various biological targets has been a focal point of research. Preliminary studies suggest that it interacts effectively with potassium channels, specifically increasing the open probability of KCa1.1 channels by altering their gating kinetics. This modulation may have implications for conditions related to ion channel dysfunction.

Synthetic Applications

The synthesis of NS-11021 involves several steps that highlight its versatility in organic chemistry:

Synthesis Steps

  • Formation of Thiourea : The initial step typically involves the reaction between appropriate amines and isothiocyanates.
  • Substitution Reactions : The compound can undergo various substitution reactions due to the presence of bromine and trifluoromethyl groups.

This synthetic pathway not only contributes to the understanding of thiourea chemistry but also opens avenues for creating derivatives with enhanced properties.

Potential in Drug Development

Given its unique structure and biological activity, NS-11021 has potential applications in drug development beyond oncology. Its ability to modulate ion channels suggests possible uses in cardiovascular diseases and neurological disorders where ion channel regulation is critical.

類似化合物との比較

Comparison with Structurally Similar Thiourea Derivatives

Thiourea derivatives with aromatic and heterocyclic substituents are widely studied for their pharmacological and chemical properties. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Compound Name Substituents Molecular Weight (g/mol) CAS RN Biological/Pharmacological Activity
Target Compound 3,5-Bis(trifluoromethyl)phenyl; 4-bromo-2-(2H-tetrazol-5-yl)phenyl Not explicitly reported 136647-02-4 / 956014-19-0 Modulates potassium channels (e.g., Ito); lacks nonspecific current activation in ventricular cells at 100 μM .
NS11021 3,5-Bis(trifluoromethyl)phenyl; 4-bromo-2-(2H-tetrazol-5-yl)phenyl (structural isomer?) Not reported Not reported Structurally similar but does not activate ventricular Ito or nonspecific currents, highlighting critical functional group positioning .
1-(3,5-Bis(trifluoromethyl)phenyl)-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (1R,2R)-2-(dimethylamino)cyclohexyl 413.42 620960-26-1 Likely targets neurological or catalytic pathways due to dimethylamino group; no ion channel data reported .
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea Chiral dimethylamino-3-methylbutan-2-yl 397.4 820242-14-6 High enantiomeric purity (99% e.e.); used in asymmetric catalysis rather than ion channel studies .

Key Observations

Functional Group Impact: The tetrazole and bromo groups in the target compound enhance binding specificity to ion channels compared to dimethylamino-substituted analogs .

Biological Activity: The target compound’s unique tetrazole-bromo-phenyl moiety distinguishes it from NS11021, which lacks comparable effects on ventricular Ito despite structural similarity .

生物活性

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea, also known as NS11021, is a thiourea derivative notable for its potential biological applications, particularly in the fields of oncology and pharmacology. This compound exhibits significant cytotoxicity against various cancer cell lines and has been studied for its mechanisms of action.

  • Molecular Formula : C16H9BrF6N6S
  • Molecular Weight : 511.24 g/mol
  • CAS Number : 265646-85-3

Research indicates that thiourea derivatives, including NS11021, exert their biological effects primarily through the induction of apoptosis in cancer cells. The compound has been shown to inhibit specific ion channels and interfere with cellular signaling pathways critical for tumor growth and survival.

Cytotoxicity Studies

In vitro studies have demonstrated that NS11021 exhibits potent cytotoxic effects against various cancer cell lines, including:

  • Colon Cancer Cells : SW480 and SW620
  • Prostate Cancer Cells : PC3
  • Leukemia Cells : K562

The half-maximal inhibitory concentration (IC50) values for these cell lines are notably low, indicating strong anti-cancer activity. For instance, some derivatives in related studies showed IC50 values as low as 1.5 µM .

Apoptotic Activity

The compound has been evaluated for its ability to induce apoptosis. Flow cytometry analyses revealed that NS11021 significantly increases both early and late apoptotic cell populations in treated cancer cells. For example:

  • In SW480 cells, late apoptosis was observed in up to 97% of the population when treated with certain concentrations .

Comparative Biological Activity

A comparative analysis of NS11021 with other thiourea derivatives shows that it possesses superior cytotoxic properties. The following table summarizes the IC50 values of NS11021 compared to other compounds:

CompoundIC50 (µM)Cancer Type
NS11021<10Colon (SW480, SW620)
4-CF3 Phenyl Thiourea8.9Colon (SW620)
Doxorubicin15Various
Cisplatin20Various

Case Studies

  • Study on Apoptosis Induction : A study conducted on human colon cancer cells demonstrated that treatment with NS11021 led to a significant decrease in viable cell counts due to apoptosis induction. The compound was shown to activate caspases, which are critical in the apoptotic pathway .
  • Mechanistic Insights : Another research article investigated the mechanisms behind the cytotoxic activity of thiourea derivatives, including NS11021. It was found that these compounds could disrupt cellular processes by inhibiting key signaling pathways associated with cancer cell proliferation .

Q & A

Q. What synthetic methodologies are recommended for preparing this thiourea derivative, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic addition of aryl isothiocyanates to substituted anilines. For example:

  • Step 1: React 4-bromo-2-(2H-tetrazol-5-yl)aniline with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous DMF under reflux (4–6 hours) .
  • Step 2: Monitor reaction progress via TLC (e.g., using ethyl acetate/hexane 3:7).
  • Step 3: Isolate the product via crystallization (ethanol/water).
    Optimization Tips:
  • Adjust solvent polarity (DMF vs. THF) to improve yield.
  • Use catalytic bases (e.g., triethylamine) to accelerate thiourea formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the thiourea (-NH-CS-NH-) linkage via ¹H-NMR (δ 9.0–10.5 ppm for NH protons) and ¹³C-NMR (δ ~180 ppm for C=S) .
  • Mass Spectrometry: Use HRMS (FAB or ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~570–600, depending on substituents) .
  • Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What solvent systems are suitable for recrystallization, and how does purity affect downstream applications?

Answer:

  • Preferred Solvents: Ethanol, methanol, or acetonitrile due to moderate polarity and compatibility with thiourea stability.
  • Purity Impact: Impurities (e.g., unreacted isothiocyanate) may interfere with biological assays or crystallography. Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the thiourea’s trifluoromethyl groups and hydrophobic pockets in target proteins.
  • MD Simulations: Assess stability of ligand-protein complexes over 50–100 ns trajectories (AMBER/CHARMM force fields) .
  • Key Parameters: Focus on hydrogen bonding (tetrazole NH) and π-π stacking (aryl bromo substituents) .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., IC50 variability across assays)?

Answer:

  • Control Experiments: Test compound stability under assay conditions (pH, temperature) using LC-MS to detect degradation products .
  • Assay Replication: Perform dose-response curves in triplicate across independent labs to rule out technical variability.
  • Off-Target Screening: Use broad-panel kinase/GPCR profiling to identify confounding interactions .

Q. How does the bromo substituent influence photochemical stability, and what mitigates decomposition?

Answer:

  • Stability Tests: Expose the compound to UV light (254 nm) and monitor degradation via HPLC. Bromine increases susceptibility to radical-mediated cleavage.
  • Mitigation: Add antioxidants (e.g., BHT) or store in amber vials at -20°C .

Q. What environmental fate studies are critical for assessing ecological risks during disposal?

Answer:

  • Hydrolysis Studies: Incubate the compound in buffers (pH 4–9) at 25–37°C for 28 days; analyze residual concentration via UV-Vis .
  • Biodegradation Assays: Use OECD 301B (Ready Biodegradability) with activated sludge to measure mineralization rates .

Methodological Tables

Q. Table 1. Synthetic Yield Optimization

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF110479
THF65862
Ethanol781245

Q. Table 2. Key NMR Assignments

Proton/Groupδ (ppm) in CDCl₃Multiplicity
Thiourea NH9.00Broad
CF₃ (aryl)123.1 (¹³C)q (JC-F=274 Hz)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NS 11021
Reactant of Route 2
Reactant of Route 2
NS 11021

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。